molecular formula C10H8N2O B1328862 3-(1H-Pyrazol-4-yl)benzaldehyde CAS No. 1017794-46-5

3-(1H-Pyrazol-4-yl)benzaldehyde

Cat. No.: B1328862
CAS No.: 1017794-46-5
M. Wt: 172.18 g/mol
InChI Key: GDWDRHYXAYPNDJ-UHFFFAOYSA-N
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Description

3-(1H-Pyrazol-4-yl)benzaldehyde: is an organic compound with the molecular formula C10H8N2O . It consists of a benzaldehyde moiety substituted with a pyrazole ring at the 4-position. This compound is notable for its versatility in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Scientific Research Applications

Chemistry: 3-(1H-Pyrazol-4-yl)benzaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: The compound has shown potential in biological assays, particularly in the development of antipromastigote agents for treating leishmaniasis .

Medicine: Research has indicated that derivatives of this compound exhibit various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Future Directions

While specific future directions for 3-(1H-Pyrazol-4-yl)benzaldehyde were not found, pyrazole compounds have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . This suggests that there could be more research and development involving this compound in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cycloaddition Reactions: One common method for synthesizing pyrazole derivatives involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes.

    Condensation Reactions: Another method involves the condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles.

    Dehydrogenative Coupling: This method uses a combination of ruthenium catalysts and NHC-diphosphine ligands to couple 1,3-diols with arylhydrazines, producing pyrazoles with high selectivity.

Industrial Production Methods: Industrial production of 3-(1H-Pyrazol-4-yl)benzaldehyde typically involves large-scale condensation reactions followed by oxidation processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 3-(1H-Pyrazol-4-yl)benzaldehyde can undergo oxidation to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The pyrazole ring can participate in various substitution reactions, such as N-arylation and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include bromine and DMSO under oxygen.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as aryl halides and copper catalysts are employed for N-arylation reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: N-arylpyrazoles and halogenated pyrazoles.

Comparison with Similar Compounds

  • 4-(1H-Pyrazol-3-yl)benzaldehyde hydrochloride
  • 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride
  • 1-[1-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride
  • 4-(1H-Tetraazol-5-yl)benzaldehyde

Uniqueness: 3-(1H-Pyrazol-4-yl)benzaldehyde stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential in drug development make it a valuable compound in scientific research.

Properties

IUPAC Name

3-(1H-pyrazol-4-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-7-8-2-1-3-9(4-8)10-5-11-12-6-10/h1-7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWDRHYXAYPNDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CNN=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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